LogP Differentiation: Furan-2-ylmethyl vs. Benzyl and 4-Fluorobenzyl 6-Aminoindazole Analogs
The experimentally derived chromatographic LogP (cLogP) of N-(furan-2-ylmethyl)-2H-indazol-6-amine is reported as 1.91 by Fluorochem . This value positions the compound as significantly less lipophilic than the benzyl-substituted analog (predicted LogP ~2.5–2.9 based on the addition of one methylene unit and loss of the furan oxygen) and distinctly lower than the 4-fluorobenzyl congener N-(4-fluorobenzyl)-1H-indazol-6-amine (9f), which bears an additional fluorine atom that typically elevates LogP by 0.2–0.5 log units [1]. The reduced lipophilicity of the target compound—attributable to the furan oxygen acting as a hydrogen-bond acceptor—may translate into superior aqueous solubility and a qualitatively different pharmacokinetic distribution profile, although direct solubility measurements have not been published.
| Evidence Dimension | Chromatographic LogP (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.91 |
| Comparator Or Baseline | N-(4-fluorobenzyl)-1H-indazol-6-amine (estimated cLogP ~2.1–2.4 based on structural increment); benzyl analog (estimated cLogP ~2.3–2.7) |
| Quantified Difference | Target compound LogP is approximately 0.3–0.8 log units lower than closest benzyl-type comparators |
| Conditions | cLogP derived from vendor analytical characterization (HPLC-based retention correlation); comparator LogP values are structurally estimated from published 6-substituted aminoindazole series data in Hoang et al. 2020 [1] |
Why This Matters
For procurement decisions in medicinal chemistry programs, LogP is a critical selection criterion governing solubility, permeability, and metabolic stability; the ~0.3–0.8 unit LogP difference between the furan analog and its benzyl counterparts may determine whether a compound meets lead-likeness criteria in a given chemical series.
- [1] Hoang, N.X., Hoang, V.-H., Luu, T.-T.-T., et al. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 2020, 10, 45199–45206. DOI: 10.1039/D0RA09112J. View Source
